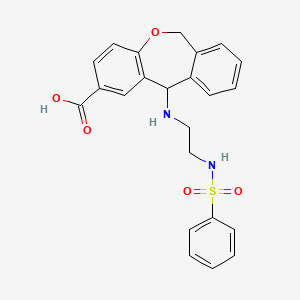
11-((2-((Phenylsulfonyl)amino)ethyl)amino)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-((2-((Phenylsulfonyl)amino)ethyl)amino)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dibenzoxepin core, a phenylsulfonyl group, and an aminoethyl side chain. Its molecular formula is C25H23NO5S2, and it has a molecular weight of 481.59 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-((2-((Phenylsulfonyl)amino)ethyl)amino)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid involves multiple steps, starting from the appropriate dibenzoxepin precursor. The key steps include:
Formation of the Dibenzoxepin Core: This is typically achieved through a cyclization reaction involving suitable aromatic precursors.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the aminoethyl side chain using phenylsulfonyl chloride under basic conditions.
Final Coupling: The final step involves coupling the sulfonylated intermediate with the dibenzoxepin core under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
11-((2-((Phenylsulfonyl)amino)ethyl)amino)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The aminoethyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aminoethyl derivatives .
Applications De Recherche Scientifique
11-((2-((Phenylsulfonyl)amino)ethyl)amino)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and antiallergic properties.
Industry: It is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 11-((2-((Phenylsulfonyl)amino)ethyl)amino)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The aminoethyl side chain may facilitate binding to specific receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 11-[[2-[(Phenylsulfonyl)amino]ethyl]thio]-6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid
- 11-[[2-(Amino)ethyl]thio]-6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid
- (E)-11-[2-(phenylsulfonyl)amino]ethylidene-6,11-dihydrodibenzo[b,e]oxepin-2-carboxylic acid
Uniqueness
What sets 11-((2-((Phenylsulfonyl)amino)ethyl)amino)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid apart from similar compounds is its unique combination of the dibenzoxepin core and the phenylsulfonyl-aminoethyl side chain. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
123226-93-7 |
|---|---|
Formule moléculaire |
C23H22N2O5S |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
11-[2-(benzenesulfonamido)ethylamino]-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylic acid |
InChI |
InChI=1S/C23H22N2O5S/c26-23(27)16-10-11-21-20(14-16)22(19-9-5-4-6-17(19)15-30-21)24-12-13-25-31(28,29)18-7-2-1-3-8-18/h1-11,14,22,24-25H,12-13,15H2,(H,26,27) |
Clé InChI |
XCERSDSRUXAURT-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(C3=C(O1)C=CC(=C3)C(=O)O)NCCNS(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


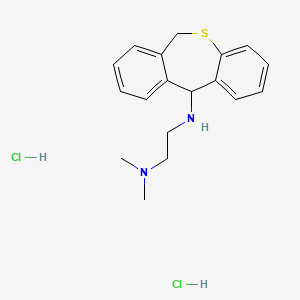
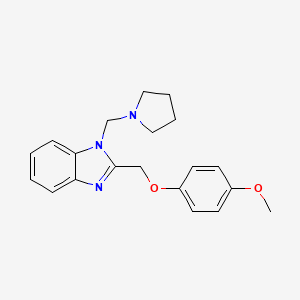
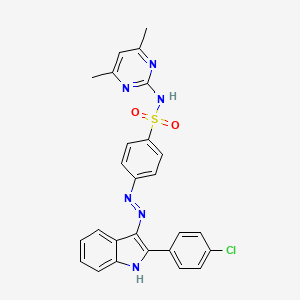
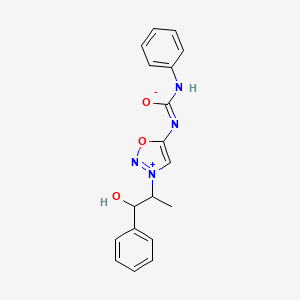

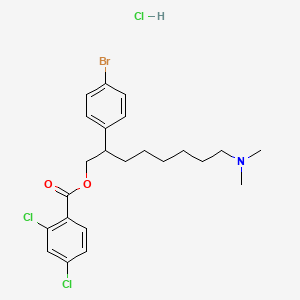
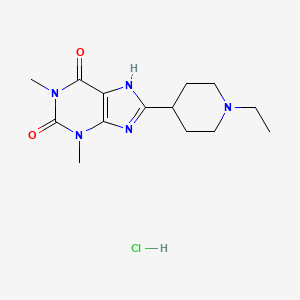
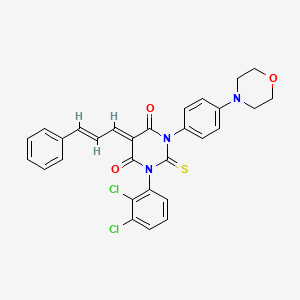
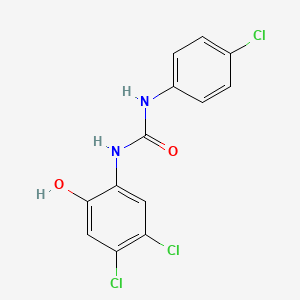
![Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12760111.png)

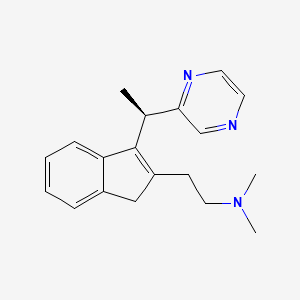
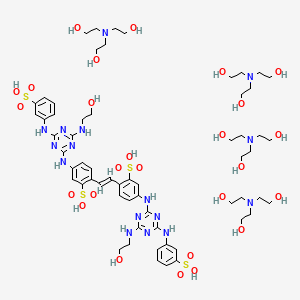
![N'-ethyl-N'-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]propane-1,3-diamine](/img/structure/B12760132.png)
